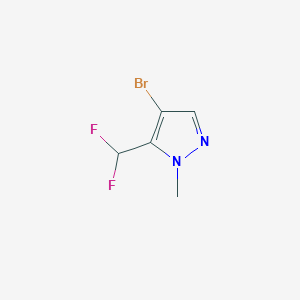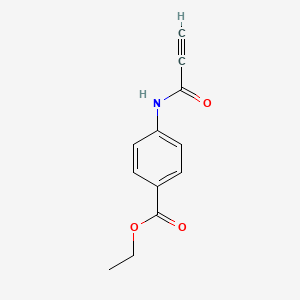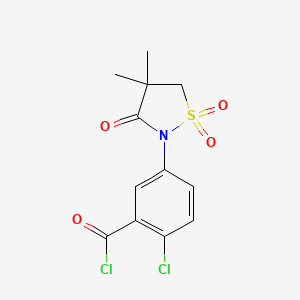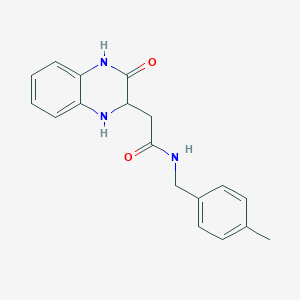
N-(4-cyanothian-4-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanothian-4-yl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a cyano group attached to a thianyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanothian-4-yl)-2-methoxybenzamide typically involves the following steps:
Formation of the Thianyl Moiety: The thianyl group can be synthesized through the reaction of a suitable thiol with a halogenated compound under basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Coupling with 2-Methoxybenzoyl Chloride: The final step involves the coupling of the thianyl-cyano intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-cyanothian-4-yl)-2-methoxybenzamide can undergo oxidation reactions, particularly at the thianyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated benzamides or other substituted derivatives.
Scientific Research Applications
Chemistry: N-(4-cyanothian-4-yl)-2-methoxybenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It may exhibit biological activity, making it a candidate for drug development and medicinal chemistry studies.
Medicine: The compound’s structure suggests potential applications in the development of therapeutic agents. It may be investigated for its efficacy in treating certain diseases or conditions.
Industry: this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-cyanothian-4-yl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
N-(4-cyanophenyl)-2-methoxybenzamide: Similar structure but lacks the thianyl moiety.
N-(4-cyanothian-4-yl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-cyanothian-4-yl)-2-chlorobenzamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: N-(4-cyanothian-4-yl)-2-methoxybenzamide is unique due to the presence of both the thianyl and methoxy groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-12-5-3-2-4-11(12)13(17)16-14(10-15)6-8-19-9-7-14/h2-5H,6-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOQXNMRPKMOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2(CCSCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2925844.png)
![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
![3-(4-Methoxyphenyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2925848.png)



![N-(3,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2925855.png)




![isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2925865.png)
